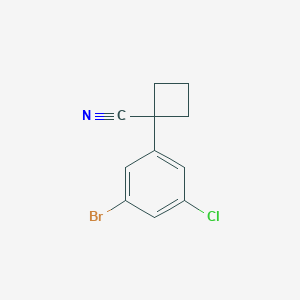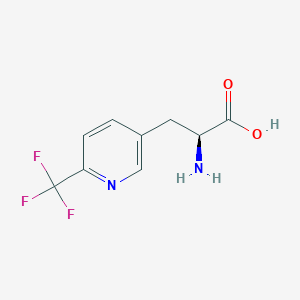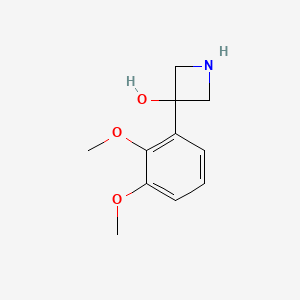
(R)-2-amino-3-hydroxy-2-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-amino-3-hydroxy-2-phenylpropanoic acid is an amino acid derivative with a chiral center, making it an enantiomer This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-3-hydroxy-2-phenylpropanoic acid typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of α-keto acids or their derivatives. This process often employs chiral rhodium or ruthenium catalysts under mild conditions to achieve high enantioselectivity .
Industrial Production Methods: Industrial production of ®-2-amino-3-hydroxy-2-phenylpropanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and biocatalysis are also explored for efficient production .
Types of Reactions:
Oxidation: The hydroxyl group in ®-2-amino-3-hydroxy-2-phenylpropanoic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols and amines.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
科学研究应用
®-2-amino-3-hydroxy-2-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the biosynthesis of neurotransmitters and other biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels and treating neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
作用机制
The mechanism of action of ®-2-amino-3-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways such as neurotransmitter synthesis and metabolism. Its effects are mediated through binding to receptors or enzymes, altering their activity and downstream signaling .
相似化合物的比较
L-Phenylalanine: An essential amino acid with a similar structure but lacking the hydroxyl group.
Tyrosine: Contains an additional hydroxyl group on the phenyl ring, making it more polar.
DOPA (3,4-dihydroxyphenylalanine): A precursor to neurotransmitters like dopamine, with two hydroxyl groups on the phenyl ring.
Uniqueness: ®-2-amino-3-hydroxy-2-phenylpropanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-9(6-11,8(12)13)7-4-2-1-3-5-7/h1-5,11H,6,10H2,(H,12,13)/t9-/m0/s1 |
InChI 键 |
HFSABHOSMLOVOY-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@](CO)(C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)C(CO)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11753061.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753063.png)




![ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11753083.png)


![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11753107.png)


![2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11753126.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753133.png)
